Antiarrhythmic Efficacy: Stereospecific Prolongation of Refractoriness Versus Quinine
In a direct head-to-head comparison in a canine model of ischemic ventricular tachyarrhythmia, quinidine demonstrated antiarrhythmic efficacy whereas its stereoisomer quinine showed none. Quinidine prevented inducible sustained ventricular tachyarrhythmia in 3 of 12 animals, compared to 0 of 15 animals treated with quinine (P < 0.05) [1]. The differential efficacy is attributable to quinidine's significantly greater prolongation of local repolarization times and refractoriness, despite both drugs prolonging conduction times to a similar extent at comparable serum concentrations (quinidine 18 ± 9 μM; quinine 23 ± 8 μM) [1]. Quinidine also significantly prolonged monomorphic ventricular tachycardia cycle length (157 ± 33 ms vs. 129 ± 26 ms at baseline, P < 0.001), whereas quinine produced no significant effect [1].
| Evidence Dimension | Antiarrhythmic efficacy in preventing inducible ventricular tachyarrhythmia |
|---|---|
| Target Compound Data | Efficacy: 3 of 12 animals prevented; VT cycle length prolongation: 157 ± 33 ms |
| Comparator Or Baseline | Quinine: Efficacy: 0 of 15 animals prevented; VT cycle length: no significant change |
| Quantified Difference | Efficacy rate: 25% vs 0% (P < 0.05); VT cycle length change: +28 ms vs baseline (P < 0.001) for quinidine only |
| Conditions | Canine model; ischemic ventricular tachyarrhythmia; serum concentrations: quinidine 18 ± 9 μM, quinine 23 ± 8 μM |
Why This Matters
This stereospecific difference in refractoriness prolongation is the mechanistic basis for quinidine's antiarrhythmic activity, making quinine an inappropriate substitute for cardiac electrophysiology applications.
- [1] Sheldon RS, Duff HJ, Mitchell LB, et al. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia. J Cardiovasc Pharmacol. 1990;16(5):818-823. View Source
